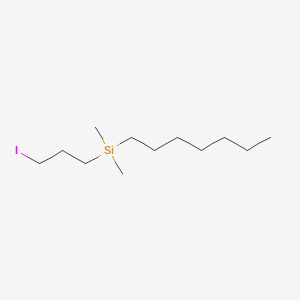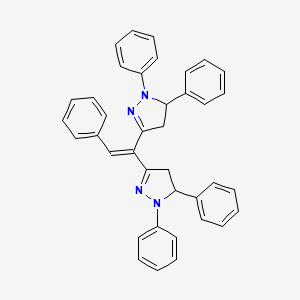
3,3'-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes two pyrazole rings connected by a phenylethene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) typically involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid . The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
1,3-Diphenylprop-2-en-1-one: A precursor in the synthesis of the target compound.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): Another structurally related compound with different substituents.
Uniqueness
3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is unique due to its dual pyrazole rings connected by a phenylethene bridge, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
141391-52-8 |
|---|---|
Molekularformel |
C38H32N4 |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
5-[1-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-2-phenylethenyl]-2,3-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C38H32N4/c1-6-16-29(17-7-1)26-34(35-27-37(30-18-8-2-9-19-30)41(39-35)32-22-12-4-13-23-32)36-28-38(31-20-10-3-11-21-31)42(40-36)33-24-14-5-15-25-33/h1-26,37-38H,27-28H2 |
InChI-Schlüssel |
RMYARIMZCYBTKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C(=CC2=CC=CC=C2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
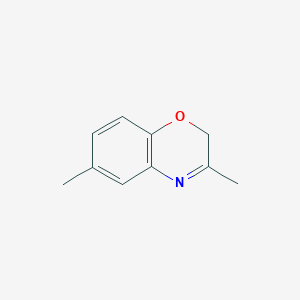

![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
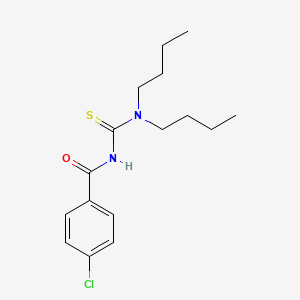
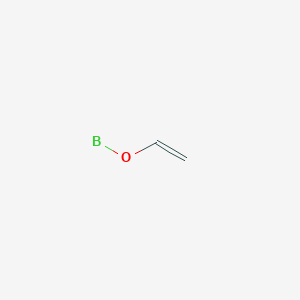
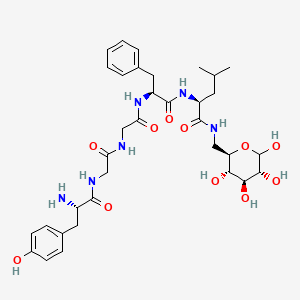


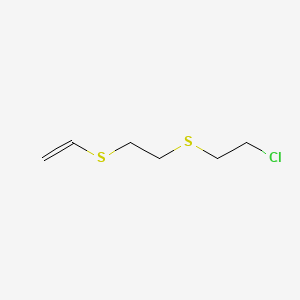
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
